molecular formula C17H21F4N3O2 B2970960 N'-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2309341-23-7

N'-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2970960
CAS No.: 2309341-23-7
M. Wt: 375.368
InChI Key: QMNCGDLECLGQRN-UHFFFAOYSA-N
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Description

N’-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of fluorine and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 1-(2,2,2-trifluoroethyl)piperidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperatures and catalysts to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need the presence of a catalyst or a specific solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide include:

Uniqueness

What sets N’-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide apart is its unique combination of fluorine and trifluoroethyl groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F4N3O2/c18-14-3-1-12(2-4-14)9-22-15(25)16(26)23-10-13-5-7-24(8-6-13)11-17(19,20)21/h1-4,13H,5-11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNCGDLECLGQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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